molecular formula C13H16ClNO5 B13424532 3-(Carboxymethyl)-6-(3-hydroxyphenyl)-4-methyl-2-oxomorpholin-4-ium Chloride; PEMA (phenylephrine maleic acid adduct)

3-(Carboxymethyl)-6-(3-hydroxyphenyl)-4-methyl-2-oxomorpholin-4-ium Chloride; PEMA (phenylephrine maleic acid adduct)

Cat. No.: B13424532
M. Wt: 301.72 g/mol
InChI Key: WXCRNQJZPJIGLO-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Carboxymethyl)-6-(3-hydroxyphenyl)-4-methyl-2-oxomorpholin-4-ium Chloride typically involves multiple steps. One common method includes the reaction of phenylephrine with maleic acid under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires precise temperature control to ensure the formation of the desired adduct.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through crystallization or chromatography to obtain a high-purity product. The use of automated systems and advanced analytical techniques ensures consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Carboxymethyl)-6-(3-hydroxyphenyl)-4-methyl-2-oxomorpholin-4-ium Chloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The carboxymethyl group can participate in substitution reactions to form esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like acyl chlorides or anhydrides are employed for esterification or amidation reactions.

Major Products Formed

The major products formed from these reactions include various quinones, reduced derivatives, and substituted esters or amides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(Carboxymethyl)-6-(3-hydroxyphenyl)-4-methyl-2-oxomorpholin-4-ium Chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of cardiovascular diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Carboxymethyl)-6-(3-hydroxyphenyl)-4-methyl-2-oxomorpholin-4-ium Chloride involves its interaction with specific molecular targets. The hydroxyphenyl group can interact with enzymes and receptors, modulating their activity. The carboxymethyl group may enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems. The morpholin-4-ium core plays a crucial role in stabilizing the compound’s structure and enhancing its reactivity.

Comparison with Similar Compounds

Similar Compounds

    Phenylephrine: A related compound with similar structural features but lacking the maleic acid adduct.

    Morpholine Derivatives: Compounds with a morpholine core but different substituents.

    Hydroxyphenyl Derivatives: Compounds with hydroxyphenyl groups but different core structures.

Uniqueness

3-(Carboxymethyl)-6-(3-hydroxyphenyl)-4-methyl-2-oxomorpholin-4-ium Chloride is unique due to its combination of a morpholin-4-ium core, a carboxymethyl group, and a hydroxyphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H16ClNO5

Molecular Weight

301.72 g/mol

IUPAC Name

2-[6-(3-hydroxyphenyl)-4-methyl-2-oxomorpholin-3-yl]acetic acid;hydrochloride

InChI

InChI=1S/C13H15NO5.ClH/c1-14-7-11(8-3-2-4-9(15)5-8)19-13(18)10(14)6-12(16)17;/h2-5,10-11,15H,6-7H2,1H3,(H,16,17);1H

InChI Key

WXCRNQJZPJIGLO-UHFFFAOYSA-N

Canonical SMILES

CN1CC(OC(=O)C1CC(=O)O)C2=CC(=CC=C2)O.Cl

Origin of Product

United States

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